(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-14-4-2-1-3-12(14)5-6-16(22)19-13-7-9-21(10-8-13)15-11-18-23-20-15/h1-6,11,13H,7-10H2,(H,19,22)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHXRQHESMZCKT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2Cl)C3=NSN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=NSN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,5-thiadiazole ring.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of reactions, often starting from a suitable amine and involving cyclization reactions.
Acrylamide Formation: The final step involves the coupling of the thiadiazole-piperidine intermediate with 2-chlorophenylacrylic acid or its derivatives to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction can produce reduced piperidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiadiazole ring, a piperidine moiety, and a chlorophenyl acrylamide group. This configuration is believed to enhance its biological activity through specific molecular interactions.
Synthesis Overview:
The synthesis of (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide typically involves several key steps:
- Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to create the 1,2,5-thiadiazole structure.
- Piperidine Ring Formation: The piperidine ring is synthesized through reactions involving suitable amines leading to cyclization.
- Acrylamide Formation: The final step couples the thiadiazole-piperidine intermediate with 2-chlorophenylacrylic acid or its derivatives to yield the acrylamide moiety.
Medicinal Chemistry
Research has indicated that this compound exhibits potential therapeutic properties:
- Antimicrobial Activity: Similar compounds have demonstrated efficacy against various bacterial strains and fungi.
- Anticancer Properties: Studies suggest that thiadiazole derivatives can interfere with cellular signaling pathways involved in cancer proliferation.
Biological Research
In biological studies, this compound is investigated for its potential roles:
- Anti-inflammatory Effects: Preliminary data indicate that it may modulate inflammatory responses.
- Cell Proliferation Inhibition: Research shows promise in inhibiting the growth of certain cancer cell lines.
Industrial Applications
The compound's unique structure allows it to be utilized in various industrial applications:
- Material Science: It serves as a building block for synthesizing more complex molecules used in polymers and coatings.
- Chemical Processes: Its reactivity can be harnessed in developing new chemical processes or catalysts.
Case Studies
Several studies have explored the applications and effectiveness of this compound:
- Anticancer Activity Study: A recent study demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy Research: Another investigation revealed that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.
Mechanism of Action
The mechanism of action of (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the chlorophenyl acrylamide moiety contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Piperidine substituents : Thiadiazole (target compound) vs. pyrazine (), benzyl/fluorobenzyl/methylbenzyl groups ().
- Arylacrylamide groups: 2-Chlorophenyl (target) vs. pyridin-3-yl (), carbazolyl (), or cyano-phenyl ().
- Stereochemistry : All compounds discussed retain the (E)-configuration, critical for maintaining planar acrylamide geometry and binding efficacy.
Table 1: Comparative Physicochemical Properties
Key Observations :
- The 2-chlorobenzyl-substituted 6ad () shares a chlorine atom with the target compound but on a benzyl group rather than the arylacrylamide, resulting in higher lipophilicity and a distinct melting point (188–189°C) .
Biological Activity
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a thiadiazole ring, a piperidine moiety, and a chlorophenyl acrylamide group. This structural configuration is believed to enhance its biological activity by facilitating interactions with various molecular targets.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the thiadiazole ring through condensation reactions.
- Piperidine substitution , enhancing the compound's binding affinity.
- Chlorophenyl acrylamide formation , which contributes to stability and reactivity.
Antimicrobial Properties
Research indicates that thiadiazole derivatives often exhibit significant antimicrobial activity. For example, studies have shown that related compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi such as Candida albicans . The antimicrobial efficacy of this compound has not been explicitly detailed in the literature; however, its structural similarity to known active compounds suggests potential effectiveness.
Anticancer Activity
The anticancer properties of thiadiazole derivatives are well-documented. In vitro studies have demonstrated that compounds with similar structures can induce cytotoxic effects on various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 5.69 to 9.36 µM against MCF-7 breast cancer cells . The mechanism of action often involves interference with cellular signaling pathways and apoptosis induction.
Table 1: Anticancer Activity of Thiadiazole Derivatives
The biological activity of this compound likely involves:
- Enzyme Inhibition : The thiadiazole moiety may interact with enzymes critical for cancer cell proliferation.
- Receptor Modulation : The piperidine ring enhances binding affinity to specific receptors involved in cell signaling pathways.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of similar thiadiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, supporting the hypothesis that this compound may also exhibit comparable activity .
- Cytotoxicity Assessment : In another study focusing on cytotoxicity against various cancer cell lines (MCF-7, PC3), derivatives showed promising results with low IC50 values, indicating strong antiproliferative effects . This suggests that further investigation into this compound could yield significant insights into its potential as an anticancer agent.
Q & A
Q. How do π-π interactions between the 2-chlorophenyl group and aromatic enzyme residues enhance binding affinity?
- Methodology :
- Crystal structure analysis : Co-crystallize compound with target protein (e.g., PARP1) and resolve via X-ray diffraction (2.0–2.5 Å resolution).
- Fluorescence quenching : Titrate compound into tryptophan-containing proteins (e.g., BSA) and measure Stern-Volmer constants.
- Alanine scanning : Replace phenylalanine residues (e.g., F897 in EGFR) to quantify interaction energy loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
